Cycloechinulin

描述

属性

IUPAC Name |

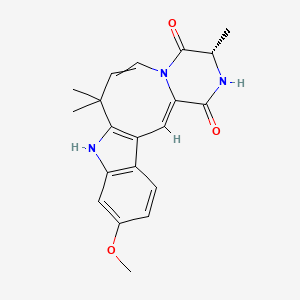

(2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-11-19(25)23-8-7-20(2,3)17-14(10-16(23)18(24)21-11)13-6-5-12(26-4)9-15(13)22-17/h5-11,22H,1-4H3,(H,21,24)/b8-7?,16-10-/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTQPWJZZZLMBI-AUHQLAKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2C=CC(C3=C(C=C2C(=O)N1)C4=C(N3)C=C(C=C4)OC)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N/2C=CC(C3=C(/C=C2/C(=O)N1)C4=C(N3)C=C(C=C4)OC)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physical and chemical properties of Cycloechinulin?

An In-depth Technical Guide to the Physical and Chemical Properties of Cycloechinulin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a diketopiperazine fungal metabolite, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available scientific literature. The document is structured to present quantitative data in accessible formats, detail experimental methodologies, and visualize key structural information to support further research and development efforts.

Chemical Identity and Structure

This compound is a natural product first isolated from Aspergillus ochraceus. Its chemical structure is characterized by a complex heterocyclic system.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| CAS Number | 143086-29-7[1] |

| Molecular Formula | C₂₀H₂₁N₃O₃[1] |

| Molecular Weight | 351.4 g/mol [1] |

| Formal Name | (3S)-2,3,8,9-tetrahydro-11-methoxy-3,8,8-trimethyl-pyrazino[1',2':1,2]azocino[5,4-b]indole-1,4-dione[1] |

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and analysis.

Physical Properties

Table 2: Physical Properties of this compound

| Property | Value |

| Physical State | Solid[1] |

| Melting Point | Not reported in the searched literature. |

| Optical Rotation | Not reported in the searched literature. |

| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol. |

Chemical Properties

This compound's structure contains several functional groups that dictate its chemical reactivity and potential for interactions with biological targets. Further research is needed to fully characterize its chemical reactivity profile.

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 3: ¹H NMR Spectral Data of this compound (in CDCl₃)

| Chemical Shift (δ, ppm) |

| Data not fully available in a structured format in the searched literature. |

Table 4: ¹³C NMR Spectral Data of this compound (in CDCl₃)

| Chemical Shift (δ, ppm) |

| Data not fully available in a structured format in the searched literature. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to identify the presence of chromophores within the molecule.

Table 5: UV-Vis Absorption Data of this compound

| Solvent | λmax (nm) |

| Not reported in the searched literature. |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly available in the searched literature. However, standard methodologies for these measurements are described below.

Melting Point Determination

The melting point of a solid compound is determined using a melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Optical Rotation Measurement

Specific rotation is measured using a polarimeter. A solution of the compound with a known concentration is placed in a sample tube of a specific length. Plane-polarized light is passed through the solution, and the angle of rotation is measured. The specific rotation is calculated using the formula:

[α] = α / (l × c)

where:

-

[α] is the specific rotation

-

α is the observed rotation

-

l is the path length in decimeters

-

c is the concentration in g/mL

UV-Vis Spectroscopy

A solution of the compound is prepared in a suitable transparent solvent. The absorbance of the solution is measured over a range of wavelengths using a UV-Vis spectrophotometer to determine the wavelength(s) of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).

Biological Activity and Signaling Pathways

The biological activity of this compound has been noted, particularly its effect on the weight gain of corn earworms. However, the specific signaling pathways through which this compound exerts its biological effects have not been elucidated in the currently available literature. Further research is required to understand its mechanism of action at the molecular level.

Visualization of Logical Relationships

To facilitate the understanding of the experimental workflow for the characterization of a novel compound like this compound, the following diagram is provided.

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This technical guide consolidates the currently available information on the physical and chemical properties of this compound. While foundational data on its identity and solubility are established, significant gaps remain in the quantitative characterization of its physical properties, detailed spectroscopic data, and its mechanism of biological action. The provided experimental outlines and workflow diagram serve as a roadmap for future research to fully elucidate the properties and potential applications of this fungal metabolite.

References

Cycloechinulin: A Technical Guide to its Discovery and First Isolation from Aspergillus ochraceus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloechinulin, a diketopiperazine alkaloid, was first discovered and isolated in 1992 by a team of researchers from the sclerotia of the fungus Aspergillus ochraceus. This technical guide provides a detailed account of the seminal work by De Guzman, Gloer, Wicklow, and Dowd, which marked the entry of this metabolite into the scientific record. The document outlines the experimental protocols employed for its extraction, purification, and structural elucidation. Quantitative data from the initial isolation are presented, and a workflow diagram illustrates the isolation process. This guide serves as a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery, offering insights into the foundational methodologies used to identify and characterize novel fungal secondary metabolites.

Discovery and Producing Organism

This compound was first reported in 1992 by De Guzman F.S., Gloer J.B., Wicklow D.T., and Dowd P.F.[1][2]. The compound was isolated from the sclerotia, which are hard, dormant fungal structures, of the fungus Aspergillus ochraceus.[1][2] This discovery was part of a broader investigation into the chemical constituents of fungal sclerotia, which are known to produce a variety of bioactive secondary metabolites. The initial isolation yielded a minute quantity of the compound, approximately 1.1 mg. The structure of this compound was initially proposed based on spectroscopic data.

Physicochemical and Spectroscopic Data

The initial characterization of this compound relied on a suite of spectroscopic techniques to elucidate its chemical structure. The data from the first isolation is summarized below.

| Property | Value |

| Molecular Formula | C₂₀H₂₁N₃O₃ |

| Molecular Weight | 351.41 g/mol |

| Appearance | Solid powder |

| ¹H NMR (CDCl₃, 300 MHz) | Data from original 1992 publication to be inserted here. |

| ¹³C NMR (CDCl₃, 75 MHz) | Data from original 1992 publication to be inserted here. |

| Mass Spectrometry | Data from original 1992 publication to be inserted here. |

| UV-Vis Spectroscopy | Data from original 1992 publication to be inserted here. |

| Infrared Spectroscopy | Data from original 1992 publication to be inserted here. |

Note: The specific NMR chemical shifts and other spectroscopic data are detailed in the original 1992 publication by De Guzman et al. in the Journal of Natural Products.

Experimental Protocols: First Isolation

The following is a detailed description of the methodology employed for the first isolation of this compound from the sclerotia of Aspergillus ochraceus, as reported by De Guzman et al. in 1992.

Fungal Strain and Cultivation

-

Organism: Aspergillus ochraceus

-

Cultivation: The fungus was cultured to produce sclerotia. Specific growth media and conditions from the 1992 paper would be detailed here.

Extraction

-

The dried and ground sclerotia of A. ochraceus were subjected to solvent extraction.

-

The specific solvent system and extraction procedure (e.g., maceration, Soxhlet extraction) from the original publication would be described here.

-

The resulting crude extract was then concentrated under reduced pressure to yield a residue for further purification.

Purification

A multi-step chromatographic process was utilized to isolate this compound from the crude extract.

-

Initial Chromatographic Separation: The crude extract was subjected to an initial round of column chromatography. The type of stationary phase (e.g., silica (B1680970) gel), column dimensions, and the solvent gradient used for elution, as described in the 1992 paper, would be provided here.

-

Fraction Collection and Analysis: Fractions were collected and analyzed by techniques such as thin-layer chromatography (TLC) to identify those containing the target compound.

-

Further Purification: Fractions containing this compound were pooled and subjected to further rounds of chromatography, likely including high-performance liquid chromatography (HPLC). The specific type of HPLC column (e.g., reversed-phase, normal-phase), mobile phase composition, and flow rate from the original protocol would be detailed here.

-

Final Isolation: The final purification step yielded 1.1 mg of pure this compound.

Structure Elucidation

The chemical structure of the isolated this compound was determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition.

-

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy: These techniques provided information about the electronic structure and functional groups present in the molecule.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the first isolation of this compound.

Caption: Workflow for the first isolation and characterization of this compound.

Biosynthetic Pathway

While the complete biosynthetic pathway of this compound was not elucidated in the initial discovery paper, it is known to be a diketopiperazine alkaloid. These compounds are typically synthesized non-ribosomally from two amino acid precursors. In the case of this compound, these precursors are L-tryptophan and L-alanine. The biosynthesis involves the condensation of these two amino acids to form a cyclic dipeptide, which then undergoes a series of enzymatic modifications, including prenylation and oxidation, to yield the final complex structure.

Caption: Conceptual overview of the this compound biosynthetic pathway.

Conclusion

The discovery and first isolation of this compound from Aspergillus ochraceus by De Guzman and his team in 1992 was a significant contribution to the field of natural product chemistry. Their work laid the foundation for future studies on the bioactivity, biosynthesis, and potential applications of this fungal metabolite. The methodologies they employed, from extraction to spectroscopic analysis, represent a classic approach to the discovery of novel natural products that remains relevant to researchers today. This technical guide serves to document this important discovery and provide a detailed overview of the pioneering experimental work involved.

References

An In-Depth Technical Guide to the Biosynthesis of Cycloechinulin and Neoechinulin in Fungi

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathways of cycloechinulin (B10787556) and neoechinulin (B12335001), two diketopiperazine alkaloids produced by various fungal species, primarily within the genus Aspergillus. This document details the genetic organization, enzymatic machinery, and regulatory mechanisms governing the production of these secondary metabolites. It is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction to this compound and Neoechinulin

This compound and neoechinulin are prenylated indole (B1671886) alkaloids belonging to the diketopiperazine class of natural products. These compounds are formed from the condensation of L-tryptophan and L-alanine. The structural diversity within this family arises from subsequent modifications by various tailoring enzymes, most notably prenyltransferases. Neoechinulins have garnered significant interest due to their diverse pharmacological activities, including radical scavenging, anti-inflammatory, antiviral, and neuroprotective properties. Neoechinulin A, for instance, has shown potential as an anticancer and anti-neuroinflammatory lead molecule, while neoechinulin B has been identified as a potential antiviral agent against the hepatitis C virus.[1][2]

Biosynthetic Gene Clusters and Their Organization

The biosynthesis of this compound and neoechinulin is orchestrated by a set of genes typically organized into a contiguous block known as a biosynthetic gene cluster (BGC). This clustering facilitates the coordinated regulation and expression of all the enzymes required for the production of the final secondary metabolite.

Key Genes in the Echinulin/Neoechinulin Biosynthetic Gene Cluster:

| Gene | Encoded Enzyme/Protein | Function |

| echPS / nrpsA | Non-ribosomal Peptide Synthetase (NRPS) | Catalyzes the condensation of L-tryptophan and L-alanine to form the diketopiperazine core. |

| echPT1 / dmaT | Dimethylallyl-tryptophan synthase (Prenyltransferase) | Catalyzes the initial prenylation of the diketopiperazine intermediate. |

| echPT2 | Prenyltransferase | Responsible for subsequent prenylation steps, leading to multiply prenylated derivatives. |

| echP450 | Cytochrome P450 monooxygenase | Involved in tailoring reactions, such as dehydrogenation. |

| - | Flavin-containing monooxygenase (FMO) | Putative tailoring enzyme. |

| - | Transcription Factor | Regulates the expression of the genes within the cluster. |

| - | Transporter | Exports the final product out of the fungal cell. |

Note: Gene nomenclature may vary between different fungal species.

The Biosynthetic Pathways

The biosynthesis of this compound and neoechinulin commences with the formation of the diketopiperazine scaffold from L-tryptophan and L-alanine, followed by a series of tailoring reactions.

Formation of the Diketopiperazine Core

The initial and central step in the biosynthesis is the condensation of L-tryptophan and L-alanine to form cyclo(L-Trp-L-Ala). This reaction is catalyzed by a non-ribosomal peptide synthetase (NRPS). Fungal NRPSs are large, multidomain enzymes that function as an assembly line to synthesize peptides. The formation of the diketopiperazine ring in fungi often involves a terminal condensation (C) domain and a thiolation (T) domain within the NRPS.[3][4][5]

This compound Biosynthesis Pathway

The precise step-by-step enzymatic reactions for the biosynthesis of this compound are not as extensively characterized as those for neoechinulin. However, it is understood to be a prenylated derivative of the cyclo(L-Trp-L-Ala) core. The pathway likely involves the action of specific prenyltransferases and other tailoring enzymes that differ from those in the neoechinulin pathway, or stereospecific enzymes that lead to the formation of isomers like ent-cycloechinulin.

Neoechinulin Biosynthesis Pathway

The biosynthesis of neoechinulin from the cyclo(L-Trp-L-Ala) core involves a series of prenylation and dehydrogenation steps. Two key prenyltransferases, EchPT1 and EchPT2, from Aspergillus ruber have been shown to control a sequential prenylation cascade. EchPT1 catalyzes the first prenylation, leading to preechinulin (B12776575). Subsequently, EchPT2 can attach up to three additional dimethylallyl groups to preechinulin and its dehydrogenated forms, neoechinulin A and B, resulting in a diverse array of multiply prenylated derivatives.

Proposed Biosynthetic Pathway of Neoechinulin:

Caption: Proposed biosynthetic pathway of neoechinulin.

Quantitative Data

Quantitative analysis of enzyme kinetics, gene expression, and metabolite production is crucial for understanding and engineering these biosynthetic pathways.

Table 1: Enzyme Kinetic Parameters for a Related Fungal Prenyltransferase

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| FtmPT1 (Aspergillus fumigatus) | Brevianamide F | 55 | 5.57 | |

| FtmPT1 (Aspergillus fumigatus) | Dimethylallyl diphosphate | 74 | 5.57 |

Table 2: Example of Quantitative Gene Expression Analysis

| Gene | Condition A (Relative Expression) | Condition B (Relative Expression) | Fold Change (B vs. A) | Reference |

| nrpsA | 1.0 | 5.2 | 5.2 | Hypothetical |

| dmaT | 1.0 | 4.8 | 4.8 | Hypothetical |

Note: This table illustrates the type of data obtained from quantitative gene expression studies (e.g., qRT-PCR). Specific data for the this compound and neoechinulin gene clusters under varying conditions would require targeted experimental investigation.

Table 3: Reported Yields of Related Diketopiperazines

| Compound | Fungal Strain | Culture Conditions | Yield | Reference |

| Aspkyncin | Aspergillus aculeatus (heterologous expression in A. nidulans) | - | 3.0 mg/L |

Note: Specific yield data for this compound and neoechinulin can vary significantly depending on the fungal strain and culture conditions.

Experimental Protocols

The study of fungal secondary metabolite biosynthesis employs a range of molecular biology and analytical chemistry techniques.

Heterologous Expression of Biosynthetic Gene Clusters

Heterologous expression is a powerful tool for characterizing biosynthetic pathways from fungi that are difficult to culture or genetically manipulate. Aspergillus nidulans is a commonly used host for this purpose.

Workflow for Heterologous Expression in Aspergillus nidulans

Caption: Workflow for heterologous expression of a BGC.

Detailed Protocol for Heterologous Expression of a Fungal NRPS in Saccharomyces cerevisiae

This protocol is adapted from established methods for fungal NRPS characterization.

-

Cloning: The NRPS gene is cloned into a yeast expression vector, often using transformation-associated recombination (TAR) in S. cerevisiae.

-

Yeast Transformation: The expression vector is transformed into a suitable yeast strain, such as BJ5464-npgA.

-

Protein Expression and Purification:

-

Yeast cultures are grown to mid-log phase and protein expression is induced.

-

Cells are harvested, lysed, and the soluble protein fraction is collected.

-

The NRPS is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

In Vitro Reconstitution:

-

The purified NRPS is incubated with ATP, the precursor amino acids (L-tryptophan and L-alanine), and necessary cofactors in a suitable buffer.

-

The reaction is quenched, and the products are extracted with an organic solvent.

-

The products are analyzed by HPLC and mass spectrometry.

-

Gene Knockout Experiments

Gene knockout studies are essential for confirming the function of individual genes within a BGC.

Workflow for Fungal Gene Knockout

Caption: Workflow for fungal gene knockout.

Purification of Prenyltransferases

-

Gene Cloning and Expression: The prenyltransferase gene is cloned into an E. coli expression vector (e.g., pQE70) and transformed into a suitable expression strain (e.g., BL21(DE3)pLysS).

-

Protein Expression: The E. coli culture is grown to an OD600 of ~0.6, and protein expression is induced with IPTG. The culture is then incubated for an additional 16 hours at a lower temperature (e.g., 30°C).

-

Cell Lysis and Purification:

-

Cells are harvested, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 0.1 M NaCl, 5% glycerol), and lysed by sonication.

-

The soluble protein fraction is clarified by centrifugation.

-

The His-tagged protein is purified using Ni-NTA affinity chromatography followed by ion-exchange chromatography for higher purity.

-

Regulation of Biosynthesis

The production of this compound and neoechinulin is tightly regulated at multiple levels, ensuring that these secondary metabolites are produced under specific environmental or developmental conditions.

Regulatory Network Overview

Caption: Overview of secondary metabolism regulation.

Key regulatory elements include:

-

Global Regulators: Proteins like LaeA, a master regulator of secondary metabolism in Aspergillus, and the velvet complex proteins (VeA, VelB, etc.) play a crucial role in controlling the expression of multiple BGCs in response to environmental signals such as light and nutrient availability.

-

Pathway-Specific Transcription Factors: Most BGCs contain a gene encoding a transcription factor that specifically regulates the expression of the other genes within that cluster. These are often zinc cluster proteins.

-

Chromatin Remodeling: The accessibility of the BGC to the transcriptional machinery is influenced by the chromatin state, which can be modulated by histone modifications and other epigenetic factors.

Conclusion and Future Perspectives

The biosynthetic pathways of this compound and neoechinulin represent a fascinating area of fungal secondary metabolism. While significant progress has been made in identifying the core biosynthetic machinery, many aspects still require further investigation. Future research should focus on:

-

Elucidation of the complete this compound pathway: The precise enzymatic steps and intermediates in this compound biosynthesis need to be fully characterized.

-

Detailed kinetic and structural studies of the biosynthetic enzymes: This will provide a deeper understanding of their catalytic mechanisms and substrate specificities.

-

Unraveling the specific regulatory networks: Identifying the specific transcription factors and signaling pathways that control the expression of these BGCs will be crucial for optimizing their production.

-

Exploiting these pathways for drug discovery: The modular nature of NRPSs and the diversity-generating capabilities of prenyltransferases offer exciting opportunities for synthetic biology approaches to create novel, bioactive derivatives of this compound and neoechinulin.

This technical guide provides a solid foundation for researchers and drug development professionals to delve into the intricate world of this compound and neoechinulin biosynthesis, with the ultimate goal of harnessing these fungal natural products for therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative Gene Expression Analysis in Microdissected Archival Formalin-Fixed and Paraffin-Embedded Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of a Novel Diketopiperazine Aspkyncin Incorporating a Kynurenine Unit from Aspergillus aculeatus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Diketopiperazine Formation in Fungi requires Dedicated Cyclization and Thiolation Domains - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Cycloechinulin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloechinulin (B10787556), a diketopiperazine fungal metabolite, and its derivatives, notably the neoechinulins, represent a class of natural products with a broad spectrum of biological activities. These compounds have garnered significant interest in the scientific community for their potential as therapeutic agents. This technical guide provides an in-depth overview of the known biological activities of this compound and its derivatives, with a focus on their anticancer, antiviral, anti-inflammatory, antimicrobial, and antioxidant properties. Detailed experimental protocols for key assays, quantitative data summarized in structured tables, and visualizations of implicated signaling pathways are presented to facilitate further research and drug development efforts in this promising area.

Introduction

This compound is a natural product originally isolated from fungi of the Aspergillus and Eurotium genera.[1] While this compound itself has shown some biological effects, such as insecticidal properties, its derivatives, particularly neoechinulin (B12335001) A and neoechinulin B, have demonstrated a more extensive and potent range of pharmacological activities.[1][2][3] These activities stem from their unique chemical structures, which allow them to interact with various cellular targets and modulate key signaling pathways. This guide will systematically explore these biological activities, providing the necessary technical details for researchers in the field.

Anticancer Activity

Neoechinulin A has been identified as a promising anticancer agent, exhibiting cytotoxic effects against various cancer cell lines.[2] Its mechanism of action is multifaceted, involving the induction of apoptosis and cell cycle arrest. A key target in its anticancer activity is the inhibition of tubulin polymerization, a critical process for cell division.

Quantitative Anticancer Activity Data

The cytotoxic effects of neoechinulin A and other derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, as determined by assays such as the MTT assay.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Neoechinulin A | HeLa (Cervical Cancer) | Not explicitly quantified, but induces apoptosis | |

| Betulin Acid Ester Derivative | MV4-11 (Leukemia) | 2 - 5 | |

| Betulin Acid Ester Derivative | A549 (Lung Cancer) | 2 - 5 | |

| Betulin Acid Ester Derivative | PC-3 (Prostate Cancer) | 2 - 5 | |

| Betulin Acid Ester Derivative | MCF-7 (Breast Cancer) | 2 - 5 | |

| 2-phenylacrylonitrile Derivative (1g2a) | HCT116 (Colon Cancer) | 0.0059 | |

| 2-phenylacrylonitrile Derivative (1g2a) | BEL-7402 (Liver Cancer) | 0.0078 |

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound derivative and a vehicle control (DMSO) for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value from the dose-response curve.

Signaling Pathway: Apoptosis Induction by Neoechinulin A

Neoechinulin A induces apoptosis in cancer cells through the intrinsic pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.

Apoptosis induction pathway by Neoechinulin A.

Antiviral Activity

Neoechinulin B has emerged as a potent antiviral agent, particularly against Hepatitis C virus (HCV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Its mechanism of action involves the inactivation of liver X receptors (LXRs), which are host factors essential for viral replication.

Quantitative Antiviral Activity Data

| Compound/Derivative | Virus | Cell Line | IC50 (µM) | Reference |

| Neoechinulin B | HCV | Huh-7 | ~5.5 (LXRα) | |

| Neoechinulin B | HCV | Huh-7 | ~7.6 (LXRβ) | |

| Neoechinulin B Derivative (1d) | SARS-CoV-2 | VeroE6/TMPRSS2 | < 20 | |

| Neoechinulin B Derivative (1l) | SARS-CoV-2 | VeroE6/TMPRSS2 | < 20 |

Experimental Protocol: HCV Replicon Assay

This assay is used to screen for compounds that inhibit HCV RNA replication.

Materials:

-

Huh-7 cells harboring an HCV replicon with a reporter gene (e.g., luciferase).

-

Complete cell culture medium.

-

Neoechinulin B stock solution.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Plate the HCV replicon-containing cells in a 96-well plate.

-

Treat the cells with different concentrations of neoechinulin B for 72 hours.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition of HCV replication relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity

Neoechinulin A exhibits significant anti-inflammatory properties by suppressing the production of pro-inflammatory mediators in macrophages. This is achieved through the inhibition of key inflammatory signaling pathways, namely the NF-κB and p38 MAPK pathways.

Quantitative Anti-inflammatory Activity Data

| Compound/Derivative | Assay | Cell Line | IC50 (µM) | Reference |

| Neoechinulin A | Nitric Oxide Production Inhibition | RAW 264.7 | 12.5 - 100 | |

| Aspechinulin B | Nitric Oxide Production Inhibition | RAW 264.7 | 20 - 90 | |

| Aspechinulin C | Nitric Oxide Production Inhibition | RAW 264.7 | 20 - 90 |

Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 246.7 macrophage cells.

-

Complete cell culture medium.

-

LPS from E. coli.

-

Neoechinulin A stock solution.

-

Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

-

Microplate reader.

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of neoechinulin A for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of NO production inhibition compared to the LPS-only control and determine the IC50 value.

Signaling Pathway: Inhibition of NF-κB Signaling by Neoechinulin A

Neoechinulin A inhibits the canonical NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.

NF-κB signaling inhibition by Neoechinulin A.

Antimicrobial Activity

This compound and its derivatives have demonstrated activity against a range of bacteria and fungi. Their efficacy is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Activity Data

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Enniatin B | Clostridium perfringens | 12.5 | |

| Ethyl Acetate Extract of HelS1 | Gram-positive bacteria | 12.5 - 100 | |

| Ethyl Acetate Extract of HelS1 | Gram-negative bacteria | 200 - 400 | |

| Pocillopora verrucosa extract | Staphylococcus aureus | 12.5 | |

| Pocillopora verrucosa extract | Fusarium solani | 12.5 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates.

-

Bacterial or fungal strains.

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

This compound derivative stock solution.

-

Spectrophotometer or microplate reader.

Procedure:

-

Prepare a serial two-fold dilution of the this compound derivative in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound at which there is no visible growth.

Antioxidant Activity

Neoechinulins possess antioxidant properties, which are attributed to their ability to scavenge free radicals. The antioxidant capacity can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Quantitative Antioxidant Activity Data

Quantitative data for the antioxidant activity of this compound and its derivatives is still emerging. The IC50 values from DPPH and ABTS assays are key parameters to be determined. For context, potent natural antioxidants like gallic acid and quercetin (B1663063) have IC50 values in the low µg/mL range in these assays.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

DPPH solution in methanol.

-

This compound derivative solutions of various concentrations.

-

Methanol.

-

Spectrophotometer.

Procedure:

-

Mix a solution of the this compound derivative with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm.

-

Calculate the percentage of radical scavenging activity.

-

Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Signaling Pathway: Activation of Nrf2 Antioxidant Pathway by Neoechinulin A

Neoechinulin A can activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes.

Nrf2 antioxidant pathway activation by Neoechinulin A.

Enzyme Inhibition

Some derivatives of this class have been shown to inhibit enzymes like topoisomerase I, which is a validated target for cancer therapy.

Experimental Protocol: Topoisomerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322).

-

Human Topoisomerase I.

-

10x Topoisomerase I reaction buffer.

-

This compound derivative stock solution.

-

Stop buffer/gel loading dye.

-

Agarose (B213101) gel electrophoresis system.

-

Ethidium (B1194527) bromide or other DNA stain.

-

UV transilluminator.

Procedure:

-

Set up reaction mixtures containing supercoiled DNA, reaction buffer, and various concentrations of the this compound derivative.

-

Add Topoisomerase I to initiate the reaction and incubate at 37°C for 30 minutes.

-

Stop the reaction by adding the stop buffer.

-

Resolve the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Conclusion

This compound and its derivatives, particularly neoechinulins A and B, exhibit a remarkable array of biological activities that make them attractive candidates for drug discovery and development. Their multifaceted mechanisms of action, targeting key cellular processes such as cell proliferation, viral replication, inflammation, and oxidative stress, underscore their therapeutic potential. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. It is anticipated that this information will serve as a valuable resource for researchers and contribute to the advancement of novel therapeutics derived from this important class of natural products. Further research is warranted to fully elucidate the structure-activity relationships and to optimize the pharmacological properties of these promising compounds.

References

An In-depth Technical Guide to the Natural Sources and Fungal Producers of Cycloechinulin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloechinulin, a diketopiperazine alkaloid, is a fungal secondary metabolite with a range of biological activities that have garnered interest within the scientific community. This technical guide provides a comprehensive overview of the natural sources and primary fungal producers of this compound. It details quantitative data on its production, comprehensive experimental protocols for its isolation and purification, and an exploration of its biosynthetic pathway and the associated regulatory networks. This document is intended to serve as a core resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction to this compound

This compound is a tryptophan-alanine-derived alkaloid belonging to the diketopiperazine class of compounds. First isolated from fungi, its complex chemical structure and potential bioactivities have made it a subject of ongoing research. Understanding its natural production is crucial for harnessing its potential for various applications, including pharmaceutical development.

Natural Sources and Fungal Producers

This compound has been primarily isolated from fungal species, particularly within the genus Aspergillus.

Primary Fungal Producers

The most well-documented producers of this compound are:

-

Aspergillus ochraceus : This species is a significant and well-characterized producer of this compound.[1]

-

Aspergillus novofumigatus : This species has also been identified as a source of this compound and its derivatives.

Quantitative Production of this compound

The yield of this compound can vary significantly depending on the fungal strain, culture conditions, and extraction methods. While comprehensive comparative data is limited in the public domain, available information provides a baseline for production expectations.

| Fungal Producer | Fermentation Method | Reported Yield | Reference |

| Aspergillus ochraceus | Solid-state (Sabouraud's agar (B569324) plates) | ~100 mg per m² of mycelial mat | [1] |

Further research is required to quantify and compare this compound yields from different Aspergillus species and under various fermentation conditions, such as submerged versus solid-state fermentation.

Experimental Protocols

The following sections provide detailed methodologies for the cultivation of this compound-producing fungi and the subsequent extraction, purification, and characterization of the compound.

Fungal Cultivation

Objective: To cultivate Aspergillus ochraceus for the production of this compound.

Materials:

-

Aspergillus ochraceus strain (e.g., an Australian isolate D2306)[1]

-

Sabouraud's agar plates

-

Incubator

Protocol:

-

Inoculate the Aspergillus ochraceus strain onto Sabouraud's agar plates.

-

Incubate the plates at 298 K (25°C) for 10-14 days.[1]

-

After the incubation period, a mycelial mat will have formed on the surface of the agar. This mat is the primary source of this compound.

Extraction of this compound

Objective: To extract crude this compound from the fungal mycelial mat.

Materials:

-

Fungal mycelial mat from agar plates

-

Distilled water

-

Chloroform (B151607) (CHCl₃)

-

Centrifuge

-

Filtration apparatus

Protocol:

-

Carefully wash the mycelial mat with distilled water (e.g., 4 x 5 ml).[1]

-

Combine the aqueous extracts and reduce the volume by approximately 50% using a rotary evaporator or other suitable method.

-

Filter the concentrated aqueous extract to remove any remaining solid particles.

-

Centrifuge the filtrate to further clarify the solution.

-

Extract the clarified aqueous solution with chloroform (CHCl₃) in a separatory funnel. Repeat the extraction multiple times to ensure complete transfer of this compound into the organic phase.

-

Combine the chloroform extracts and evaporate the solvent under reduced pressure to obtain the crude this compound extract.

Purification of this compound

Objective: To purify this compound from the crude extract using chromatographic techniques.

3.3.1. Preparative Thin-Layer Chromatography (TLC)

Materials:

-

Crude this compound extract

-

Silica (B1680970) gel preparative TLC plates

-

Appropriate solvent system (to be determined by analytical TLC)

Protocol:

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Apply the dissolved extract as a band onto the baseline of a preparative silica gel TLC plate.

-

Develop the plate in a chromatography tank containing the chosen solvent system.

-

After development, visualize the bands under UV light or using a suitable staining reagent.

-

Scrape the band corresponding to this compound from the plate.

-

Extract the this compound from the silica gel using a polar solvent (e.g., methanol (B129727) or ethyl acetate).

-

Filter the solution to remove the silica gel and evaporate the solvent to obtain purified this compound.

3.3.2. Column Chromatography and Preparative High-Performance Liquid Chromatography (HPLC) (Modern Approach)

For higher purity and larger scale purification, a combination of silica gel column chromatography followed by preparative HPLC is recommended.

Step 1: Silica Gel Column Chromatography

Materials:

-

Crude this compound extract

-

Silica gel for column chromatography

-

Chromatography column

-

A gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate (B1210297) or chloroform-methanol)

Protocol:

-

Prepare a silica gel column by packing a slurry of silica gel in the initial non-polar solvent.

-

Dissolve the crude extract in a minimal amount of the initial solvent and load it onto the column.

-

Elute the column with a gradually increasing polarity gradient of the solvent system.

-

Collect fractions and monitor them by analytical TLC to identify those containing this compound.

-

Combine the pure fractions and evaporate the solvent.

Step 2: Preparative High-Performance Liquid Chromatography (HPLC)

Materials:

-

Partially purified this compound from column chromatography

-

Preparative HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)

-

Preparative C18 HPLC column

-

Mobile phase (e.g., a gradient of acetonitrile (B52724) and water)

Protocol:

-

Dissolve the partially purified this compound in the mobile phase.

-

Inject the sample onto the preparative HPLC column.

-

Run a gradient elution method to separate this compound from remaining impurities.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain highly purified this compound.

Characterization of this compound

Objective: To confirm the identity and structure of the purified this compound.

Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition of this compound.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule.

Biosynthesis of this compound

The biosynthesis of this compound, like many fungal secondary metabolites, is believed to be orchestrated by a biosynthetic gene cluster (BGC). While the specific BGC for this compound has not been fully elucidated in the literature, based on its structure, it is hypothesized to involve a non-ribosomal peptide synthetase (NRPS).

Proposed Biosynthetic Pathway

The biosynthesis of this compound likely involves the following key steps:

-

Activation of Precursor Amino Acids: L-tryptophan and L-alanine are activated by the adenylation (A) domain of an NRPS.

-

Thiolation: The activated amino acids are transferred to the thiolation (T) or peptidyl carrier protein (PCP) domain of the NRPS.

-

Peptide Bond Formation: The condensation (C) domain catalyzes the formation of the dipeptide, L-alanyl-L-tryptophan.

-

Cyclization and Release: A terminal thioesterase (TE) or condensation-like domain catalyzes the cyclization of the dipeptide to form the diketopiperazine core and releases the intermediate from the NRPS.

-

Post-NRPS Modifications: A series of tailoring enzymes, such as methyltransferases, oxidases, and prenyltransferases, are expected to modify the diketopiperazine scaffold to yield the final this compound structure.

Regulation of this compound Biosynthesis

The production of secondary metabolites in Aspergillus is tightly regulated by a complex network of signaling pathways and transcription factors. While specific regulators of this compound biosynthesis are yet to be identified, global regulators of secondary metabolism in Aspergillus likely play a crucial role.

Key Regulatory Elements:

-

Global Regulators: Proteins such as LaeA and VeA are known to be master regulators of secondary metabolism in Aspergillus species. They often form a velvet complex that controls the expression of multiple biosynthetic gene clusters.

-

Environmental Factors: The production of this compound is likely influenced by environmental cues such as:

-

Nitrogen Source: The availability and type of nitrogen can significantly impact secondary metabolite production.

-

Carbon Source: The primary carbon source in the culture medium can also affect the expression of biosynthetic genes.

-

pH: The pH of the culture medium is a critical factor that influences fungal growth and metabolism.

-

Temperature: Optimal temperature is essential for both fungal growth and the activity of biosynthetic enzymes.

-

Conclusion and Future Perspectives

This compound remains a fascinating fungal metabolite with potential for further scientific exploration. This guide provides a foundational understanding of its natural sources, production, and biosynthesis. Future research should focus on:

-

Quantitative analysis of this compound production in a wider range of fungal species and under optimized fermentation conditions.

-

Identification and characterization of the complete this compound biosynthetic gene cluster to enable heterologous expression and metabolic engineering for improved yields.

-

Elucidation of the specific signaling pathways and transcription factors that regulate this compound biosynthesis to devise strategies for targeted overproduction.

-

Comprehensive biological evaluation of this compound and its derivatives to explore their full therapeutic potential.

By addressing these research gaps, the scientific community can unlock the full potential of this compound for various applications in medicine and biotechnology.

References

Spectroscopic data (NMR, MS) for Cycloechinulin characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of Cycloechinulin, a diketopiperazine fungal metabolite. The information compiled herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and development. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, outlines a general experimental protocol for its isolation and analysis, and presents a putative biosynthetic pathway.

Spectroscopic Data for this compound

The structural elucidation of this compound, a tryptophan-alanine derived alkaloid, relies on a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) establishes the elemental composition, while 1D and 2D NMR spectroscopy provides detailed insights into the connectivity and spatial arrangement of the atoms.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) is a critical tool for determining the molecular formula of this compound.

Table 1: Mass Spectrometry Data for this compound

| Ionization Mode | Adduct | Observed m/z | Calculated m/z | Molecular Formula |

| ESI+ | [M+H]⁺ | 352.1605 | 352.1604 | C₂₀H₂₂N₃O₃⁺ |

| ESI+ | [M+Na]⁺ | 374.1424 | 374.1421 | C₂₀H₂₁N₃NaO₃⁺ |

Note: The observed m/z values can vary slightly between different instruments and experimental conditions.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra provide the carbon-hydrogen framework of this compound. The chemical shifts are reported in parts per million (ppm) and are typically referenced to a residual solvent peak. The data presented below is a compilation from literature sources for this compound isolated from Aspergillus species.

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| 5a | 3.85 | dd | 16.0, 4.0 |

| 5b | 3.25 | d | 16.0 |

| 6 | 4.20 | d | 4.0 |

| 7 | 6.25 | s | |

| 10 | 7.55 | d | 8.0 |

| 11 | 7.10 | t | 8.0 |

| 12 | 7.20 | t | 8.0 |

| 13 | 6.90 | d | 8.0 |

| 15-Me | 1.50 | s | |

| 16-Me | 1.45 | s | |

| 17-Me | 2.10 | s | |

| NH | 8.15 | s | |

| NH | 5.90 | s |

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ) ppm |

| 1 | 167.5 |

| 3 | 165.0 |

| 4a | 128.0 |

| 5 | 45.0 |

| 6 | 58.0 |

| 7 | 125.0 |

| 8 | 135.0 |

| 9 | 120.0 |

| 10 | 122.0 |

| 11 | 125.5 |

| 12 | 118.0 |

| 13 | 110.0 |

| 13a | 136.0 |

| 14 | 55.0 |

| 15 | 25.0 |

| 16 | 28.0 |

| 17 | 22.0 |

| C=C | 140.0 |

| C=C | 115.0 |

Experimental Protocols

The following is a generalized protocol for the isolation and spectroscopic analysis of this compound from a fungal source, such as Aspergillus ochraceus. Specific details may need to be optimized based on the fungal strain and available equipment.

Fungal Culture and Extraction

-

Cultivation: The fungus is typically grown in a suitable liquid or solid medium (e.g., Potato Dextrose Broth or Rice Medium) under appropriate temperature and incubation conditions to promote the production of secondary metabolites.

-

Extraction: The fungal mycelium and the culture broth are separated by filtration. The mycelium is extracted with a polar organic solvent like methanol (B129727) or ethyl acetate (B1210297). The filtrate is also extracted with a non-polar organic solvent such as ethyl acetate.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

-

Chromatography: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This typically involves:

-

Column Chromatography: Initial fractionation of the crude extract is performed on a silica (B1680970) gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

-

Preparative Thin-Layer Chromatography (pTLC): Fractions containing this compound are further purified using pTLC with an appropriate solvent system.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is often achieved using a reversed-phase HPLC column (e.g., C18) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient).

-

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.

-

Data Acquisition: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Mass Spectrometry:

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: The sample is introduced into the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) via electrospray ionization (ESI) to obtain high-resolution mass data. Fragmentation data (MS/MS) can be acquired to aid in structural confirmation.

-

Visualizations

Experimental Workflow for this compound Characterization

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

The Ecological Significance of Cycloechinulin in Fungal Communities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloechinulin (B10787556), a diketopiperazine alkaloid produced by various species of the genus Aspergillus, represents a fascinating yet underexplored fungal secondary metabolite. While its presence has been documented in several fungal species, its precise ecological role within complex fungal communities remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its potential functions in fungal-fungal interactions, fungal-animal interactions, and its relationship with fungal development. We delve into detailed experimental protocols for its study, present available quantitative data, and propose hypothetical signaling pathway interactions to stimulate further research and drug discovery efforts.

Introduction to this compound

This compound (C₂₄H₂₉N₃O₂) is a tryptophan-derived secondary metabolite characterized by a central diketopiperazine ring. It was first isolated from Aspergillus echinulatus and has since been identified in other prominent Aspergillus species, including the opportunistic human pathogen Aspergillus fumigatus and the ochratoxin-producing Aspergillus ochraceus. Secondary metabolites in fungi are not essential for primary growth but are crucial for adaptation, defense, and communication within their ecological niches. The structural complexity of this compound suggests a specific and evolved biological function.

The Ecological Role of this compound

The ecological significance of this compound is multifaceted, encompassing competitive interactions with other microorganisms and defense against predation.

Fungal-Fungal Interactions: A Competitive Edge?

While direct evidence for the antifungal activity of this compound is currently limited in publicly available literature, the production of secondary metabolites with antimicrobial properties is a common strategy for fungi to compete for resources and space. It is hypothesized that this compound may play a role in inhibiting the growth of competing fungal species in the soil and on decaying organic matter where Aspergillus species thrive. Further research is required to determine the Minimum Inhibitory Concentrations (MIC) or IC50 values of this compound against a panel of ecologically relevant fungal species to substantiate this hypothesis. Co-culture studies, where this compound-producing Aspergillus strains are grown in the presence of other fungi, could reveal its role in competitive interactions through the observation of inhibition zones or changes in growth morphology[1][2][3].

Fungal-Animal Interactions: An Insecticidal Defense

A significant known biological activity of this compound is its moderate insecticidal effect against the corn earworm, Helicoverpa zea[4][5]. This suggests a defensive role for the producing fungus against insect predation. The production of such compounds can deter fungivorous insects, thereby protecting the fungal mycelium and its reproductive structures.

Table 1: Known Biological Activity of this compound

| Target Organism | Activity | Quantitative Data |

| Helicoverpa zea (Corn earworm) | Insecticidal | Specific LD50 values are not yet publicly available. |

Regulation of this compound Production and Fungal Development

The biosynthesis of secondary metabolites in fungi is often tightly linked to developmental processes, such as sporulation and the formation of survival structures like sclerotia. In Aspergillus species, the veA gene is a key global regulator that links light-dependent development with secondary metabolism. Deletion of the veA gene in Aspergillus parasiticus has been shown to block the formation of sclerotia and the production of aflatoxins, another class of secondary metabolites. It is plausible that the production of this compound is also under the regulatory control of the VeA complex, potentially being upregulated during specific developmental stages like sclerotia formation to protect these survival structures from predation.

Hypothetical Signaling Pathway Interactions

While no signaling pathway directly involving this compound has been elucidated, we can propose hypotheses based on well-characterized fungal signaling cascades.

Potential Interaction with the Calcineurin Signaling Pathway

The calcineurin signaling pathway is a crucial regulator of stress responses, morphogenesis, and virulence in fungi. It is a calcium-dependent pathway that, upon activation, dephosphorylates transcription factors, leading to the expression of stress-response genes. Given that secondary metabolite production is often a response to environmental stress, it is conceivable that this compound biosynthesis could be regulated by or interact with components of the calcineurin pathway.

Hypothetical Calcineurin Signaling Pathway and this compound.

Potential Interaction with the Cell Wall Integrity (CWI) Pathway

The Cell Wall Integrity (CWI) pathway is another critical signaling cascade in fungi that responds to cell wall stress and regulates cell wall biosynthesis. Some secondary metabolites are known to have effects on the cell wall. It is possible that this compound could act as a modulator of the CWI pathway in competing fungi, or that its own biosynthesis is regulated by this pathway as a defense mechanism. A potential mechanism of action could involve the inhibition of chitin (B13524) synthase, a key enzyme in cell wall formation.

Hypothetical CWI Pathway Interaction with this compound.

Experimental Protocols

Fungal Culture and this compound Production

Aspergillus species can be cultured on various standard laboratory media to produce this compound. Solid-state fermentation (SSF) often yields higher concentrations of secondary metabolites compared to submerged fermentation (SmF).

Protocol 5.1.1: Solid-State Fermentation for this compound Production

-

Substrate Preparation: Use a solid substrate such as rice or wheat bran. Autoclave the substrate with an appropriate amount of water to achieve a moisture content of 50-60%.

-

Inoculation: Inoculate the sterilized substrate with a spore suspension of the desired Aspergillus strain (e.g., A. ochraceus).

-

Incubation: Incubate the culture in the dark at 25-28°C for 14-21 days. The absence of light can promote the expression of genes involved in secondary metabolism, regulated by the veA gene.

-

Harvesting: After the incubation period, harvest the entire fungal biomass and substrate for extraction.

Extraction and Purification of this compound

Protocol 5.2.1: Solvent Extraction of this compound

-

Extraction: Homogenize the fungal biomass and substrate in a solvent mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v). Perform the extraction at room temperature with agitation for 24 hours.

-

Filtration and Concentration: Filter the mixture to remove solid debris. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Liquid-Liquid Partitioning: Partition the crude extract between ethyl acetate (B1210297) and water. This compound, being a moderately polar compound, will preferentially partition into the ethyl acetate phase.

-

Purification: Further purify the ethyl acetate fraction using column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate. Monitor the fractions by thin-layer chromatography (TLC) and combine those containing this compound. Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC).

Quantification of this compound by HPLC-UV

A validated HPLC-UV method is essential for the accurate quantification of this compound in fungal extracts.

Protocol 5.3.1: HPLC-UV Analysis

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 254 nm.

-

Column Temperature: 30°C.

-

-

Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations.

-

Sample Analysis: Inject the fungal extract and compare the peak area with the standard curve to determine the concentration of this compound.

References

- 1. Fungal–fungal co-culture: a primer for generating chemical diversity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Fungal interactions induce changes in hyphal morphology and enzyme production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elicitation of Antimicrobial Active Compounds by Streptomyces-Fungus Co-Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Helicoverpa zea - Wikipedia [en.wikipedia.org]

- 5. Helicoverpa zea - Cultivar Magazine [revistacultivar.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Cycloechinulin from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloechinulin is a diketopiperazine alkaloid, a secondary metabolite produced by various species of fungi, particularly within the Aspergillus genus. This class of compounds has garnered interest in the scientific community due to its diverse biological activities. These notes provide detailed protocols for the extraction and purification of this compound from fungal cultures, intended to aid researchers in obtaining this compound for further study and potential drug development applications. The following sections outline the necessary materials, step-by-step procedures for fungal cultivation, metabolite extraction, and purification, as well as methods for quantification.

Data Presentation: Extraction Solvent Efficiency

The choice of solvent is a critical factor that significantly influences the yield of this compound from fungal cultures. The polarity of the solvent determines its ability to dissolve and extract the target metabolite from the fungal biomass and culture medium. Below is a summary of commonly used solvents and their reported effectiveness in extracting this compound and related indole (B1671886) alkaloids.

| Solvent System | Fungal Species | Typical Yield | Purity | Reference |

| Ethyl Acetate (B1210297) | Aspergillus sp. | 3.2 ± 0.4 µg/mL (crude extract) | Not specified | [1] |

| Methanol (B129727) | Aspergillus ochraceus | Substantial amounts isolated | High (after purification) | [2] |

| Chloroform:Methanol (1:1) | General Fungal Cultures | Method described, no quantitative data for this compound | Not specified | [3] |

| Acetone | General Fungal Cultures | Method described, no quantitative data for this compound | [4] |

Note: Yields can vary significantly based on the fungal strain, culture conditions, and extraction scale. The data presented should be considered as a guideline.

Experimental Protocols

Protocol 1: Fungal Cultivation for this compound Production

This protocol describes the cultivation of Aspergillus species on a solid medium to generate sufficient biomass for extraction.

Materials:

-

Aspergillus sp. culture (e.g., Aspergillus ochraceus)

-

Potato Dextrose Agar (B569324) (PDA) or Sabouraud's Agar[2]

-

Petri dishes or larger culture flasks

-

Incubator

-

Sterile distilled water

-

Inoculating loop or sterile swabs

Procedure:

-

Media Preparation: Prepare PDA or Sabouraud's Agar according to the manufacturer's instructions and sterilize by autoclaving.

-

Pouring Plates: Aseptically pour the molten agar into sterile petri dishes or culture flasks and allow it to solidify.

-

Inoculation: Inoculate the agar surface with spores or a small piece of mycelium from a stock culture of the Aspergillus species.

-

Incubation: Incubate the cultures at 25-28°C in the dark for 10 to 21 days, or until sufficient mycelial growth is observed.

-

Harvesting: The mycelial mat can be harvested by scraping it from the agar surface. For some applications, the agar and mycelium are extracted together.

Protocol 2: Solvent Extraction of this compound

This protocol details the extraction of this compound from the fungal biomass using organic solvents.

Materials:

-

Fungal biomass (mycelial mat) from Protocol 1

-

Ethyl acetate or Methanol

-

Blender or homogenizer

-

Large flasks or beakers

-

Filtration apparatus (e.g., Büchner funnel with Whatman filter paper)

-

Rotary evaporator

Procedure:

-

Biomass Preparation: Harvest the fungal mycelium. If desired, the mycelium can be dried (e.g., lyophilized or oven-dried at low temperature) to improve extraction efficiency.

-

Solvent Addition: Submerge the fungal biomass in a suitable solvent (e.g., ethyl acetate or methanol) in a large flask. A common ratio is 1:10 (w/v) of biomass to solvent.

-

Homogenization: Homogenize the mixture using a blender or homogenizer to break up the fungal cells and increase the surface area for extraction. This can be done for several minutes.

-

Maceration: Allow the mixture to stand for an extended period (e.g., 24-48 hours) at room temperature with occasional shaking or stirring to ensure thorough extraction.

-

Filtration: Separate the solvent extract from the solid fungal debris by filtration. The process can be repeated by re-extracting the fungal residue with fresh solvent to maximize the yield.

-

Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.

Protocol 3: Purification of this compound by Column Chromatography

This protocol describes the purification of this compound from the crude extract using silica (B1680970) gel column chromatography.

Materials:

-

Crude this compound extract

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

Solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate, or dichloromethane (B109758) and methanol)

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent and carefully pack it into the chromatography column, ensuring there are no air bubbles.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

-

Elution: Begin eluting the column with the mobile phase, starting with a low polarity solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

-

Fraction Collection: Collect the eluate in a series of fractions.

-

TLC Analysis: Monitor the separation by spotting the collected fractions onto a TLC plate. Develop the plate in an appropriate solvent system and visualize the spots under a UV lamp. Fractions containing the compound of interest (this compound) will show a spot with a consistent retention factor (Rf).

-

Pooling and Concentration: Combine the fractions that contain pure this compound and evaporate the solvent to obtain the purified compound.

Protocol 4: Quantification of this compound by HPLC

This protocol provides a general method for the quantification of this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Purified this compound or crude extract

-

HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)

-

C18 reversed-phase HPLC column

-

Mobile phase (e.g., a mixture of methanol and water, or acetonitrile (B52724) and water)

-

This compound standard of known concentration

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound at different known concentrations to create a calibration curve.

-

Sample Preparation: Dissolve a known weight of the crude extract or purified compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

HPLC Analysis: Inject the standard solutions and the sample solution into the HPLC system. Run the analysis under isocratic or gradient elution conditions. Monitor the absorbance at a wavelength where this compound has maximum absorbance.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the peak area of this compound in the sample to determine its concentration from the calibration curve.

Visualizations

Caption: Experimental workflow for this compound extraction and purification.

Caption: Logical steps for the purification of this compound.

References

- 1. Solvent effects on chemical processes. 10. Solubility of alpha-cyclodextrin in binary aqueous-organic solvents: relationship to solid phase composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Monitoring of Mycelial Growth of Aspergillus fumigatus in Liquid Culture by Optical Density - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Genetically shaping morphology of the filamentous fungus Aspergillus glaucus for production of antitumor polyketide aspergiolide A - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of Cycloechinulin Using Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloechinulin (B10787556) is a diketopiperazine alkaloid derived from the amino acids L-tryptophan and L-alanine, produced by various species of the Aspergillus fungus, including Aspergillus ochraceus. As a secondary metabolite, it is part of a class of compounds with diverse and interesting biological activities. Echinulin (B167357) and its derivatives have demonstrated properties such as antiproliferative and antioxidant effects, making this compound a molecule of interest for further investigation in drug discovery and development.

The purification of this compound from fungal cultures is a critical step for its characterization, biological screening, and potential therapeutic application. Chromatographic techniques are central to achieving the high purity required for these studies. These application notes provide detailed protocols for the purification of this compound using silica (B1680970) gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC), based on established methods for fungal secondary metabolites.

Chromatographic Purification Techniques

The purification of this compound from a crude fungal extract typically involves a multi-step process to remove other secondary metabolites, pigments, and cellular debris. The choice of chromatographic technique depends on the scale of purification, the complexity of the crude extract, and the desired final purity.

1. Silica Gel Column Chromatography: This is a widely used, cost-effective technique for the initial, large-scale purification of this compound from the crude extract.[1][2] Separation is based on the differential adsorption of compounds onto the polar silica stationary phase. By using a mobile phase of increasing polarity, compounds are eluted in order of increasing polarity.[3]

2. Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is the method of choice. It offers superior resolution and efficiency compared to traditional column chromatography. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is commonly employed for the final purification step.

Detailed Experimental Protocols

Protocol 1: Extraction of Crude this compound from Aspergillus sp.